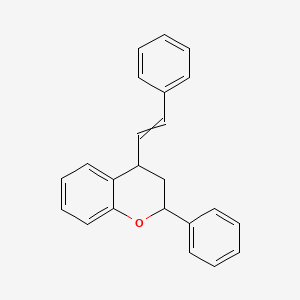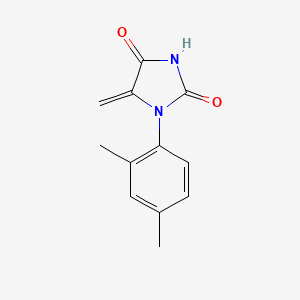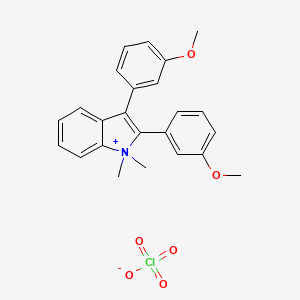
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate is a complex organic compound with a unique structure that includes an indolium core substituted with methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate typically involves the reaction of 3-methoxybenzaldehyde with 1,1-dimethylindole in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the indolium salt. The final product is obtained by treating the intermediate with perchloric acid, resulting in the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indolium core can be reduced to form the corresponding indole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Indole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes, affecting cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate: Similar structure but with methoxy groups at different positions.
2,3-Bis(3-hydroxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate: Hydroxy groups instead of methoxy groups.
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium chloride: Different counterion (chloride instead of perchlorate).
Uniqueness
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate counterion, which can influence its solubility, stability, and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
61078-07-7 |
|---|---|
Molekularformel |
C24H24ClNO6 |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
2,3-bis(3-methoxyphenyl)-1,1-dimethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C24H24NO2.ClHO4/c1-25(2)22-14-6-5-13-21(22)23(17-9-7-11-19(15-17)26-3)24(25)18-10-8-12-20(16-18)27-4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
WVCKSPLUFIBCSX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(C2=CC=CC=C2C(=C1C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


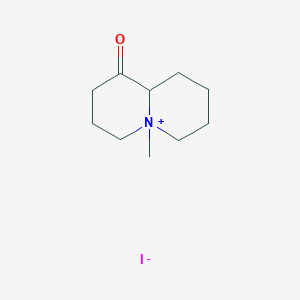
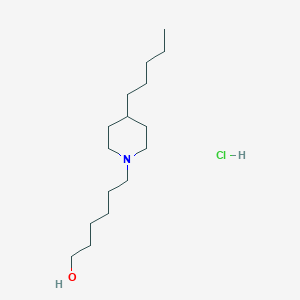



![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
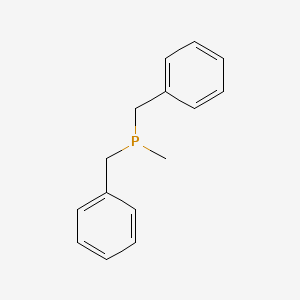
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
